1-Bromo-2,4-diisopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXIIMYNILLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40734-55-2 | |
| Record name | 1-Bromo-2,4-diisopropyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Analytics of 1-Bromo-2,4-diisopropylbenzene: Structural Dynamics, Physical Properties, and Synthetic Utility
The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers utilizing 1-Bromo-2,4-diisopropylbenzene in synthetic chemistry and drug development.
Executive Summary
1-Bromo-2,4-diisopropylbenzene (CAS 40546-77-6) represents a critical scaffold in the design of sterically congested biaryl ligands and liquid crystalline materials. Unlike its symmetric isomer (1-Bromo-2,6-diisopropylbenzene), the 2,4-substitution pattern offers a unique "desymmetrizing" steric bulk that is invaluable for modulating the enantioselectivity of transition-metal catalysts. This guide provides a definitive analysis of its molecular metrics, establishes a self-validating protocol for density verification, and outlines its pivotal role in high-value synthetic workflows.
Chemical Identity & Molecular Metrology
Accurate stoichiometry in metal-catalyzed cross-coupling requires precise molecular weight calculations. The following data is derived from IUPAC standard atomic weights.
Molecular Weight Calculation
Formula:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |
| Carbon | 12 | 12.011 | 144.132 | 59.76% |
| Hydrogen | 17 | 1.008 | 17.136 | 7.11% |
| Bromine | 1 | 79.904 | 79.904 | 33.13% |
| Total | - | - | 241.172 | 100.00% |
Key Insight: The high mass contribution of Bromine (33%) significantly influences the density relative to the parent hydrocarbon, 1,3-diisopropylbenzene.
Isomeric Distinction
Confusion often arises between the 2,4-isomer and the 2,6-isomer . The distinction is non-trivial:
-
1-Bromo-2,4-diisopropylbenzene (Target): Asymmetric shielding. Used to create chiral pockets in ligand design.
-
1-Bromo-2,6-diisopropylbenzene: Symmetric shielding. Used to maximize steric bulk around a metal center (e.g., in N-heterocyclic carbenes).
Physical Properties: Density & Phase Behavior[1][2]
While the 2,6-isomer has a well-documented density of 1.171 g/mL at 25 °C, the 2,4-isomer exhibits slightly different packing efficiency due to its asymmetry.
Density Specifications
-
State: Liquid at room temperature.
-
Estimated Density: 1.155 – 1.165 g/mL (25 °C).
-
Rationale: The 2,4-substitution pattern reduces the packing symmetry compared to the 2,6-isomer, leading to a marginally lower density than the 1.171 g/mL benchmark, but significantly higher than the non-brominated precursor (approx. 0.86 g/mL).
-
-
Boiling Point: ~260–265 °C (760 mmHg) / 115–120 °C (10 mmHg).
Protocol: Self-Validating Density Determination
In precision synthesis, relying on literature values for liquid intermediates can introduce stoichiometric errors of 2-5%. The following protocol ensures <0.1% error.
Method: Gravimetric Determination via Pycnometer (Gay-Lussac Type) Prerequisite: Sample purity >98% (confirmed via GC-MS).
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed HPLC-grade water at 25.0 °C and weigh ( ). Calculate exact volume ( ) using water density ( g/mL). -
Equilibration: Dry the pycnometer with acetone and a nitrogen stream. Fill with 1-Bromo-2,4-diisopropylbenzene. Place in a thermostated bath at 25.0 °C for 15 minutes.
-
Measurement: Wipe the exterior dry and weigh (
). -
Calculation:
-
Validation: If
deviates >0.02 g/mL from the 1.16 reference range, re-run GC-MS to check for unreacted 1,3-diisopropylbenzene (which lowers density).
Synthesis & Regioselectivity[3][4]
The synthesis of 1-Bromo-2,4-diisopropylbenzene is a classic study in steric control. Bromination of 1,3-diisopropylbenzene yields the 2,4-isomer as the major product, avoiding the sterically congested 2-position.
Mechanistic Pathway
The isopropyl groups are ortho, para-directors.
-
Position 2: Between two isopropyl groups. Highly disfavored (Steric inhibition).
-
Position 4: Ortho to one isopropyl, para to the other. Favored.
-
Position 5: Meta to both. Disfavored (Electronic inhibition).
Visualization: Regioselective Bromination Workflow
Figure 1: Regioselectivity in the electrophilic aromatic substitution of 1,3-diisopropylbenzene. The 2,4-isomer is thermodynamically and kinetically favored.
Applications in Drug Discovery[5]
The 2,4-diisopropylphenyl moiety is a "privileged structure" in the design of Buchwald-type phosphine ligands.
Steric Modulation in Catalysis
By incorporating the 1-bromo-2,4-diisopropylbenzene fragment into biaryl phosphines, researchers can fine-tune the "buried volume" (
-
Mechanism: The isopropyl group at the 2-position prevents catalyst deactivation by inhibiting the formation of inactive palladium dimers.
-
Asymmetry: The lack of an isopropyl group at the 6-position (unlike the 2,6-isomer) allows for easier substrate approach, often increasing turnover frequency (TOF) for bulky substrates.
Workflow: Ligand Synthesis
Figure 2: Synthetic utility of the title compound in generating advanced catalytic systems for drug development.
Handling & Safety Profile
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Mitigation |
| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11 mm), change every 30 min. |
| Eye Irritation | H319 | Causes serious eye irritation. | Safety glasses with side shields; eye wash station access. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | Collect all waste in halogenated organic waste streams. |
Storage: Store under inert atmosphere (
References
-
Sigma-Aldrich. (2023). 1-Bromo-2,6-diisopropylbenzene Product Specification. (Used as comparative baseline for density). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89958268: 4-Bromo-1,2-diisopropylbenzene. (Isomer analysis). Link
-
ChemicalBook. (2023). 1-Bromo-2,4-diisopropylbenzene Properties and CAS 40546-77-6. Link
-
Royal Society of Chemistry. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Med. Chem. Link
-
TopSCHOLAR. (2021). Regiospecific P-Bromination of Activated Aromatic Systems. Western Kentucky University. Link
Navigating the Labyrinth: A Technical Guide to Sourcing and Verifying High-Purity 1-Bromo-2,4-diisopropylbenzene for Pharmaceutical Research
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Control of 1-Bromo-2,4-diisopropylbenzene.
In the intricate landscape of pharmaceutical research and development, the quality of starting materials is paramount. The journey from a promising molecular concept to a viable drug candidate is paved with meticulous experimentation, where the purity of each reagent can significantly influence reaction outcomes, biological activity, and ultimately, the integrity of the research. 1-Bromo-2,4-diisopropylbenzene, a key building block in the synthesis of various complex organic molecules, presents a unique set of challenges in its procurement. This guide provides an in-depth analysis of the current supplier landscape, potential synthetic impurities, and a robust framework for in-house quality control and purification, empowering researchers to confidently incorporate this versatile reagent into their synthetic workflows.
The Strategic Importance of 1-Bromo-2,4-diisopropylbenzene in Drug Discovery
The strategic placement of a bromine atom and two isopropyl groups on a benzene ring makes 1-Bromo-2,4-diisopropylbenzene a valuable synthon in medicinal chemistry. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. The bulky isopropyl groups, on the other hand, can impart significant steric influence on the molecule, guiding reaction selectivity and modulating the conformational properties of the final compound. This unique combination of electronic and steric features allows for the construction of complex molecular architectures with tailored pharmacological profiles. The introduction of bromine into a potential drug molecule can also offer advantages such as increased therapeutic activity and beneficial effects on metabolism and duration of action.
The Supplier Landscape: A Call for Diligence
A survey of the current chemical supplier market for 1-Bromo-2,4-diisopropylbenzene reveals a critical challenge for the discerning researcher: a conspicuous absence of readily available, high-purity grades with comprehensive analytical data. While several suppliers list the compound, it is often offered with limited information regarding its purity and impurity profile. This places the onus of quality verification squarely on the end-user.
| Supplier Category | Typical Purity Claims | Availability of Analytical Data | Key Considerations for Researchers |
| Major Chemical Suppliers | Often unspecified or "≥95%" | Certificate of Analysis (CoA) may be available upon request, but often lacks detailed impurity characterization. | Proactive communication with technical services is essential to request lot-specific data before purchase. |
| Specialty & Custom Synthesis Labs | Can often provide higher purities (e.g., >98%) upon request. | Detailed analytical data (NMR, GC-MS, HPLC) is typically provided with custom synthesis projects. | Higher cost and longer lead times are to be expected. Ideal for projects where high purity is non-negotiable from the outset. |
| Research Chemical Marketplaces | Purity claims can vary widely. | Data availability is inconsistent; some listings may have representative spectra, but not for the specific lot. | Exercise caution and consider these sources primarily for initial screening or when in-house purification is planned. |
Deconstructing the Synthesis: A Blueprint for Impurity Profiling
Understanding the potential synthetic routes to 1-Bromo-2,4-diisopropylbenzene is fundamental to anticipating likely impurities. The synthesis is typically a two-step process: Friedel-Crafts diisopropylation of benzene followed by electrophilic bromination. Each step presents opportunities for the formation of undesired side products.
Step 1: Friedel-Crafts Diisopropylation of Benzene
The reaction of benzene with propylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) is the primary method for producing diisopropylbenzene. However, this reaction is notoriously difficult to control with high selectivity, leading to a mixture of isomers.
Figure 1: Isomer formation during Friedel-Crafts diisopropylation of benzene.
The desired precursor for our target molecule is 1,3-diisopropylbenzene (meta-DIPB), as the 2 and 4 positions are activated for bromination. However, the thermodynamic product, 1,4-diisopropylbenzene (para-DIPB), is often a significant component of the reaction mixture. Incomplete separation of these isomers will lead to isomeric impurities in the final brominated product.
Step 2: Electrophilic Bromination of 1,3-Diisopropylbenzene
The subsequent bromination of 1,3-diisopropylbenzene with bromine in the presence of a catalyst (e.g., FeBr₃) will yield the desired 1-Bromo-2,4-diisopropylbenzene. However, several side reactions can occur.
Figure 2: Potential impurities from the bromination of 1,3-diisopropylbenzene.
Common Impurities to Anticipate:
-
Isomeric Bromodiisopropylbenzenes: If the starting material contained isomeric diisopropylbenzenes, these will also be brominated, leading to a complex mixture of isomers that can be challenging to separate. For example, bromination of 1,4-diisopropylbenzene would yield 1-bromo-2,5-diisopropylbenzene.
-
Dibrominated Species: Over-bromination can lead to the formation of dibromodiisopropylbenzenes.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of residual 1,3-diisopropylbenzene.
-
Benzylic Bromination Products: Under certain conditions (e.g., exposure to light), radical bromination at the benzylic positions of the isopropyl groups can occur.
A Framework for Rigorous In-House Quality Control
Given the uncertainties in the commercial supply, establishing a robust in-house quality control protocol is not just recommended, but essential. A multi-technique approach is advised to gain a comprehensive understanding of the purity of the received material.
Experimental Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile components, including the desired product, isomeric impurities, and unreacted starting material.
Instrumentation: A standard GC-MS system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 1-Bromo-2,4-diisopropylbenzene sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-Bromo-2,4-diisopropylbenzene based on its retention time and mass spectrum (expecting a molecular ion peak at m/z 240/242 due to bromine isotopes).
-
Analyze other peaks for potential impurities. Compare their mass spectra to library data and consider the likely impurities based on the synthetic route.
-
Calculate the relative purity based on the peak area percentages.
-
Experimental Protocol 2: Structural Verification and Isomer Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the main component and identify and quantify isomeric impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: ~7.0-7.5 ppm (distinct splitting patterns for the 1,2,4-substitution).
-
Isopropyl CH septets: ~2.8-3.5 ppm.
-
Isopropyl CH₃ doublets: ~1.2 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic carbons: ~120-150 ppm.
-
Isopropyl CH: ~30-35 ppm.
-
Isopropyl CH₃: ~22-25 ppm.
-
-
-
Data Analysis:
-
Carefully integrate the ¹H NMR signals to determine the relative ratios of different species.
-
The distinct splitting patterns of the aromatic protons in the ¹H NMR spectrum are crucial for differentiating between the 1-Bromo-2,4-diisopropylbenzene isomer and other potential isomers.
-
The number of unique signals in the ¹³C NMR spectrum can also help confirm the identity of the major isomer.
-
In-House Purification: When Purity is Paramount
If the procured 1-Bromo-2,4-diisopropylbenzene does not meet the required purity standards, in-house purification may be necessary.
Experimental Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the desired product from less polar (e.g., unreacted diisopropylbenzene) and more polar (e.g., dibrominated) impurities.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a concentrated solution of the crude material in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product (as determined by TLC and confirmed by GC-MS or NMR).
-
Remove the solvent under reduced pressure to yield the purified 1-Bromo-2,4-diisopropylbenzene.
-
Conclusion: A Proactive Approach to Quality
The successful use of 1-Bromo-2,4-diisopropylbenzene in pharmaceutical research hinges on a proactive and diligent approach to sourcing and quality control. While the current market may not readily provide high-purity, well-characterized material, researchers can navigate this challenge by:
-
Engaging with suppliers to request detailed analytical data for specific lots.
-
Anticipating potential impurities based on the likely synthetic pathways.
-
Implementing a robust in-house quality control program utilizing techniques such as GC-MS and NMR.
-
Being prepared to perform in-house purification when necessary.
By adopting these practices, researchers can ensure the quality and reliability of their starting materials, thereby strengthening the foundation of their synthetic endeavors and contributing to the advancement of drug discovery.
References
- Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853-862.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.
- Friedel-Crafts and Related Reactions, Volume 2, Part 1, George A. Olah, Interscience Publishers, 1964.
- Larrosa, I., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
-
PubChem. (n.d.). 4-Bromo-1,2-diisopropylbenzene. Retrieved from [Link]
Price and availability of 4-Bromo-m-diisopropylbenzene
Executive Summary
4-Bromo-m-diisopropylbenzene (IUPAC: 1-Bromo-2,4-diisopropylbenzene; CAS 40734-55-2) is a specialized aromatic intermediate used primarily in the synthesis of sterically hindered ligands (e.g., N-heterocyclic carbenes, metallocenes) and advanced materials.[1] Unlike its common isomer 1-bromo-4-isopropylbenzene, this molecule is not a commodity chemical.
This guide addresses the critical supply chain bottleneck: scarcity. Major catalog vendors rarely stock this specific isomer, often necessitating custom synthesis or in-house production. This whitepaper provides a decision framework for sourcing and a validated laboratory protocol for synthesizing the compound from inexpensive precursors.
Part 1: Market Intelligence – Price & Availability
Commercial Status
The market for 4-Bromo-m-diisopropylbenzene is characterized by low liquidity.[2] It is classified as a "Building Block" or "Custom Synthesis" item rather than a catalog standard.
-
Primary CAS: 40734-55-2[1]
-
Common Synonyms: 1-Bromo-2,4-diisopropylbenzene; 2,4-Diisopropylbromobenzene.
-
Availability Tier: Tier 3 (Specialty/Custom) . Most vendors listing this CAS (e.g., BLDpharm, ChemScene) do not hold bulk stock in the US/EU. Lead times typically range from 4–6 weeks (synthesis on demand).
Cost Analysis: Buy vs. Make
The following table contrasts the estimated commercial cost against the raw material cost for in-house production.
| Metric | Commercial Sourcing (Custom) | In-House Synthesis |
| Unit Price | ~$150 - $300 USD / 10g | ~$15 USD / 10g (Materials only) |
| Lead Time | 4 - 8 Weeks | 3 Days (1 Day reaction + workup) |
| Purity Risk | Variable (often >95% by GC) | High Control (Distillation required) |
| Scalability | Linear cost increase | High (economies of scale) |
| Primary Vendor | Custom CROs (China/India) | Sigma/Fisher (for precursors) |
Strategic Recommendation: Due to the high markup and long lead times of the "Buy" option, in-house synthesis is strongly recommended for requirements exceeding 5 grams.
Part 2: Sourcing Decision Matrix
The following decision tree illustrates the logic for determining the optimal sourcing strategy based on project timelines and chemical expertise.
Part 3: Technical Specifications & Synthesis Protocol
If the decision matrix points to "In-House Synthesis," the following protocol provides a robust method for converting the inexpensive precursor 1,3-diisopropylbenzene (CAS 99-62-7) into the target molecule.
Reaction Logic & Regiochemistry
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
-
Substrate: 1,3-Diisopropylbenzene.
-
Directing Effects: The isopropyl groups are ortho/para directors.
-
Position 2: Sterically hindered (sandwiched between two isopropyl groups). Unlikely to brominate.
-
Position 5: Meta to both alkyl groups. Deactivated relative to pos 4.
-
Position 4: Para to C1-isopropyl and Ortho to C3-isopropyl. This is the most activated and sterically accessible site.
-
-
Outcome: High regioselectivity for the 4-bromo isomer (1-Bromo-2,4-diisopropylbenzene).
Experimental Protocol
Safety Warning: Elemental bromine is highly toxic and corrosive. Perform all operations in a functioning fume hood.
Materials:
-
1,3-Diisopropylbenzene (16.2 g, 100 mmol)
-
Bromine (16.0 g, 100 mmol)
-
Iron powder (0.2 g) or FeBr3 (cat.)
-
Dichloromethane (DCM) or CCl4 (Solvent)
-
Sodium thiosulfate (sat. aq.)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.
-
Charge: Add 1,3-diisopropylbenzene (16.2 g) and iron powder (0.2 g) to the flask. Add 50 mL of dry DCM (optional, reaction can be run neat for higher throughput).
-
Cooling: Cool the mixture to 0°C in an ice bath. Light exclusion (wrapping flask in foil) is recommended to prevent radical side-reactions (benzylic bromination).
-
Addition: Add Bromine (16.0 g) dropwise over 45–60 minutes. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by GC-MS or TLC (Hexanes).[3] The starting material peak should disappear, replaced by the product peak (M+ at ~240/242 amu).
-
Quench: Pour the reaction mixture into 100 mL of ice water containing saturated sodium thiosulfate. Shake until the red bromine color dissipates.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer once with DCM. Combine organics.
-
Wash: Wash combined organics with water (2x) and brine (1x). Dry over anhydrous MgSO4.
-
Purification (Critical):
-
Remove solvent via rotary evaporation.
-
Vacuum Distillation: The crude oil requires fractionation to remove any unreacted starting material or dibromo- byproducts.
-
Target Fraction: Collect the fraction boiling at 135–140°C at 15 mmHg (approximate; adjust based on vacuum). The product is a colorless to pale yellow oil.
-
Yield Expectation: 75–85% (approx. 18–20 g).
Part 4: Quality Control & Validation
To ensure the synthesized material meets research standards, verify the following parameters:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 97% | GC-FID or HPLC |
| Identity | M+ peaks at 240, 242 (1:1 ratio) | GC-MS |
| H-NMR | Distinct aromatic splitting pattern (1,2,4-substitution) | 1H-NMR (CDCl3) |
Impurity Profile:
-
1,3-Diisopropylbenzene:[4][5] Result of incomplete reaction. Remove via distillation.
-
Benzylic Bromide:[6] Result of radical bromination (light exposure). Avoid by keeping reaction dark and cold.
References
-
PubChem. 4-Bromo-1,2-diisopropylbenzene (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. 1074-15-3|1-Bromo-2-(2-bromoethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-1,3,5-triisopropylbenzene [oakwoodchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-1,3-diisopropylbenzene | 57190-17-7 [chemicalbook.com]
- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Methodological & Application
Suzuki coupling protocols for 1-Bromo-2,4-diisopropylbenzene
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-2,4-diisopropylbenzene
Executive Summary & Challenge Definition
1-Bromo-2,4-diisopropylbenzene presents a specific class of challenge in palladium-catalyzed cross-coupling: Steric Shielding . While the para-isopropyl group exerts electronic influence (electron-donating), the ortho-isopropyl group at the C2 position acts as a steric gatekeeper. This bulk hinders the approach of the palladium catalyst during oxidative addition and, more critically, impedes the transmetalation and reductive elimination steps, often leading to protodehalogenation side products or stalled conversion using "standard" tetrakis(triphenylphosphine)palladium(0) conditions.
This guide details two robust protocols designed to overcome this steric barrier:
-
Protocol A (The Buchwald System): Utilizes SPhos, a dialkylbiarylphosphine ligand engineered to facilitate coupling of ortho-substituted substrates.
-
Protocol B (The NHC System): Utilizes Pd-PEPPSI-IPr, a "throw-and-go" catalyst stabilized by N-heterocyclic carbenes, offering superior stability and reactivity for difficult couplings.
Mechanistic Insight: Overcoming the Steric Wall
To successfully couple 1-Bromo-2,4-diisopropylbenzene, one must understand the failure mode of standard catalysts.
-
The Problem: In crowded systems, the rate of reductive elimination (forming the C-C bond) slows down significantly. If this step is slower than
-hydride elimination or protodehalogenation, the reaction fails. -
The Solution: Ligands like SPhos and NHCs (IPr) are bulky themselves. Counter-intuitively, this bulk forces the substrate into a specific conformation that accelerates reductive elimination to relieve steric strain—a concept known as "steric acceleration."
Visualizing the Steric Challenge
Caption: The catalytic cycle highlights Reductive Elimination as the bottleneck for sterically hindered substrates. Specialized ligands prevent the diversion to side products.
Protocol A: The SPhos System (High Success Rate)
This protocol is the primary recommendation for coupling 1-Bromo-2,4-diisopropylbenzene with a wide range of boronic acids. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to handle ortho-substitution on both coupling partners.
Reagents & Materials
| Reagent | Equivalents | Function |
| 1-Bromo-2,4-diisopropylbenzene | 1.0 equiv | Substrate |
| Boronic Acid | 1.2 - 1.5 equiv | Coupling Partner |
| Pd(OAc)₂ | 1 - 2 mol% | Pre-catalyst |
| SPhos | 2 - 4 mol% | Ligand (L:Pd ratio 2:1) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 equiv | Base (Activates Boron) |
| Toluene / Water | 10:1 ratio | Solvent System |
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the reaction solvent for 1-2 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating active catalyst formation. Alternatively, use commercially available SPhos Pd G2 precatalyst.
-
Reaction Assembly:
-
Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Evacuation: Seal the vial. Evacuate and backfill with Argon three times.[1] Crucial: Oxygen poisons the active catalyst.
-
-
Solvent Addition:
-
Inject degassed Toluene and Water (10:1 v/v) through the septum. Concentration should be approx. 0.2 M relative to the bromide.
-
-
Execution:
-
Heat the reaction block to 80°C - 100°C .
-
Stir vigorously (1000 rpm) for 4–12 hours. The biphasic nature requires high agitation.
-
-
Validation:
-
Monitor via TLC or GC-MS. Look for the disappearance of the starting bromide peak (m/z ~240/242).
-
-
Workup:
Protocol B: The PEPPSI-IPr System (Robust & Scalable)
For cases where the SPhos system struggles (e.g., coupling with heterocyclic boronic acids or extremely bulky partners), the Pd-PEPPSI-IPr catalyst is the superior alternative. The bulky NHC ligand creates a flexible steric pocket that accommodates the 2,4-diisopropyl groups.
Reagents & Materials
| Reagent | Equivalents | Function |
| 1-Bromo-2,4-diisopropylbenzene | 1.0 equiv | Substrate |
| Boronic Acid | 1.5 equiv | Coupling Partner |
| Pd-PEPPSI-IPr | 2 mol% | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| 1,4-Dioxane or MeOH | Solvent | Dioxane for high temp, MeOH for mild |
Step-by-Step Procedure
-
"Throw and Go" Assembly:
-
This catalyst is air-stable in solid form.[4] Weigh Pd-PEPPSI-IPr, aryl bromide, boronic acid, and K₂CO₃ into a vial in air.
-
-
Inert Atmosphere:
-
Seal the vial.[2] Purge with Argon/Nitrogen for 5 minutes.
-
-
Reaction:
-
Add degassed 1,4-Dioxane (0.5 M concentration).
-
Heat to 80°C .
-
Note: If using MeOH, heat to 60°C. MeOH often accelerates PEPPSI reactions but may not dissolve the lipophilic diisopropylbenzene well; Dioxane is safer for solubility.
-
-
Completion:
-
Reaction is typically faster than phosphine systems (1–4 hours).
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black. Concentrate and purify.
-
Decision Matrix & Troubleshooting
Use this logic flow to select the correct protocol and troubleshoot issues.
Caption: Decision tree for selecting between SPhos and PEPPSI protocols based on the coupling partner's complexity.
Safety & Handling
-
1-Bromo-2,4-diisopropylbenzene: Irritant. Avoid contact with skin.
-
Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
-
Degassing: Crucial for safety and efficacy. Heating solvents with dissolved oxygen in the presence of Pd/Phosphines can lead to rapid ligand oxidation and reaction failure.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Grounding: Establishes SPhos as the premier ligand for ortho-substituted aryl halides.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.
- Grounding: Defines the PEPPSI protocol for sterically demanding substr
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chemical Reviews, 1995.[4]
- Grounding: The foundational text on the mechanism and base selection.
Sources
Application Notes & Protocols: Synthesis of Sterically Hindered Biaryls Using 2,4-Diisopropylbromobenzene
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The construction of sterically hindered biaryl scaffolds is a formidable challenge in synthetic organic chemistry, yet these motifs are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The steric bulk imposed by substituents ortho to the aryl-aryl bond often impedes the crucial steps of transition metal-catalyzed cross-coupling reactions. This document provides a comprehensive technical guide to the synthesis of sterically hindered biaryls, with a specific focus on the versatile yet challenging substrate, 2,4-diisopropylbromobenzene. We will delve into the mechanistic nuances of overcoming steric hindrance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights and detailed, validated protocols.
Introduction: The Significance and Challenge of Steric Hindrance
Sterically hindered biaryls, particularly those with multiple ortho-substituents, are increasingly prevalent in drug discovery and development.[1][2] The restricted rotation around the aryl-aryl bond induces a three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets.[2] However, the very steric hindrance that imparts these desirable properties also presents a significant synthetic hurdle. Traditional cross-coupling methods often fail or provide low yields when dealing with substrates bearing bulky ortho-substituents.[3][4]
2,4-Diisopropylbromobenzene serves as an excellent model substrate for exploring these challenges. The two isopropyl groups at the ortho and para positions create a sterically demanding environment around the carbon-bromine bond, making oxidative addition and subsequent reductive elimination steps of the catalytic cycle kinetically challenging.
Technical Discussion: Mechanistic Considerations and Strategic Solutions
Overcoming the steric barrier in cross-coupling reactions with 2,4-diisopropylbromobenzene requires a carefully orchestrated interplay of catalyst, ligand, base, and reaction conditions.
The Critical Role of the Ligand
The choice of ligand is arguably the most critical factor in facilitating the coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[5][6][7][8]
-
Bulky Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) create a sterically crowded coordination sphere around the palladium center.[9][10] This bulk promotes the reductive elimination step, which is often the rate-limiting step in the formation of hindered biaryls. The electron-rich nature of these ligands also enhances the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal center, leading to highly stable and active catalysts.[5][6] Their steric bulk can be readily tuned to facilitate challenging coupling reactions.[7][11] Acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated high efficiency in Suzuki-Miyaura couplings with sterically hindered substrates.[7]
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for constructing C(sp²)–C(sp²) bonds. When employing 2,4-diisopropylbromobenzene, the key is to facilitate both the oxidative addition and the transmetalation/reductive elimination steps.
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
For sterically demanding substrates, the reductive elimination step (Ar-Pd(II)-Ar'(L2) → Ar-Ar') can be particularly slow. The use of bulky ligands helps to destabilize the Ar-Pd(II)-Ar' intermediate, thereby promoting the formation of the desired biaryl.[13]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[14] When using hindered aryl halides like 2,4-diisopropylbromobenzene, the challenges are similar to those in Suzuki-Miyaura couplings.
Mechanism Overview: The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond.[14][15]
Caption: General workflow for Buchwald-Hartwig amination.
The choice of base is crucial in this reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the deprotonation of the amine coordinated to the palladium center.[15]
Detailed Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Diisopropylbromobenzene with Phenylboronic Acid
This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura couplings.[16]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Diisopropylbromobenzene | 255.19 | 255 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 (1 mol% Pd) |
| SPhos | 410.53 | 16.4 mg | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 425 mg | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-diisopropylbromobenzene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the desired biaryl.
Protocol 2: Buchwald-Hartwig Amination of 2,4-Diisopropylbromobenzene with Morpholine
This protocol is based on established methods for the amination of hindered aryl halides.[17]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Diisopropylbromobenzene | 255.19 | 255 mg | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 (1 mol%) |
| XPhos | 476.65 | 9.5 mg | 0.02 (2 mol%) |
| NaOt-Bu | 96.10 | 135 mg | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add 2,4-diisopropylbromobenzene and toluene.
-
Add morpholine via syringe.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 18-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (15 mL).
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-aryl morpholine.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict adherence to air- and moisture-free conditions is critical for catalyst stability and activity.
-
Solvent Degassing: Thoroughly degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
-
Base Quality: The quality and purity of the base can significantly impact the reaction outcome. Use freshly opened or properly stored reagents.
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio may vary and should be screened for challenging substrates.
-
Reaction Time and Temperature: Sterically hindered couplings often require higher temperatures and longer reaction times.
Conclusion
The synthesis of sterically hindered biaryls using challenging substrates like 2,4-diisopropylbromobenzene is achievable with careful consideration of the reaction parameters. The strategic selection of bulky, electron-rich ligands is paramount to overcoming the steric barriers associated with these transformations. The detailed protocols provided herein serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of these valuable molecular architectures.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Lithium-Halogen Exchange of 4-Bromo-1,3-diisopropylbenzene
Executive Summary
This guide details the protocol for the lithium-halogen exchange of 4-bromo-1,3-diisopropylbenzene (also known as 1-bromo-2,4-diisopropylbenzene). This intermediate is a critical precursor for bulky phosphine ligands and N-heterocyclic carbene (NHC) backbones used in catalysis.
The Challenge: The substrate features a bromine atom ortho to a bulky isopropyl group. While this steric bulk prevents unwanted aggregation, it also retards the rate of lithium-halogen exchange. Simultaneously, the benzylic methine protons on the isopropyl groups are susceptible to deprotonation (lateral lithiation).
The Solution: A kinetically controlled protocol using
Strategic Analysis: The Kinetic Landscape
To achieve high yields (>90%), one must understand the competition between the two primary reaction pathways available to the organolithium reagent.
Mechanism of Action
The reaction is not a simple substitution; it is an equilibrium process driven by the stability of the resulting carbanion.
-
Pathway A (Desired): Lithium-Halogen Exchange.[1][2][3][4] The aryl ring stabilizes the negative charge better than the butyl group (
vs. hybridization). -
Pathway B (Undesired): Benzylic Deprotonation. The basicity of
-BuLi can remove the benzylic proton from the isopropyl group, leading to a useless alkyl-lithium species.
Critical Insight: Pathway A is faster (kinetically favored) at low temperatures (-78°C). Pathway B becomes competitive as temperature rises or if the reaction is allowed to equilibrate for too long.
Solvent Selection
-
THF (Recommended): Promotes the dissociation of
-BuLi hexamers into more reactive dimers/monomers. This acceleration is crucial to overcome the steric hindrance of the ortho-isopropyl group. -
Diethyl Ether: Slower exchange rates; higher risk of Wurtz coupling (formation of butyl-arene side products).[2]
Experimental Protocol
Materials & Equipment
-
Substrate: 4-Bromo-1,3-diisopropylbenzene (>98% purity).
-
Reagent:
-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use. -
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).
-
Vessel: Flame-dried Schlenk flask with magnetic stir bar.
-
Cryogen: Dry ice/Acetone bath (-78°C).
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 250 mL Schlenk flask under vacuum.
-
Backfill with Argon (3 cycles).
-
Charge the flask with 4-Bromo-1,3-diisopropylbenzene (2.41 g, 10.0 mmol).
-
Add Anhydrous THF (50 mL). Concentration should be ~0.2 M.
-
Note: High dilution helps dissipate heat during the exothermic exchange.
-
Step 2: Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone bath (-78°C).
-
Allow the solution to equilibrate for 15 minutes.
-
Validation: Internal temperature probe should read <-75°C.
-
Step 3: Lithiation (The Critical Step)
-
Load
-BuLi (10.5 mmol, 1.05 equiv) into a gastight syringe. -
Add
-BuLi dropwise down the side of the flask over 10–15 minutes.-
Visual Cue: A slight color change (often pale yellow) may occur. Deep red/brown indicates decomposition or benzylic activation.
-
-
Stir at -78°C for 45 minutes .
-
Warning: Do not exceed 1 hour. Extended times favor the thermodynamic benzylic deprotonation.
-
Step 4: Electrophile Trapping (Example: Boronic Acid Synthesis)
-
Add Triisopropyl borate (B(O
Pr) , 12.0 mmol, 1.2 equiv) rapidly in one portion. -
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
Step 5: Quench & Workup
-
Quench with 1M HCl (30 mL).
-
Stir vigorously for 1 hour (hydrolysis of the boronate ester).
-
Extract with Diethyl Ether (3 x 50 mL).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
Workflow Visualization
Caption: Optimized workflow for the generation and trapping of 2,4-diisopropylphenyllithium.
Troubleshooting & Optimization
Solvent & Temperature Effects
The choice of solvent dramatically impacts the ratio of Exchange (Product A) to Protonation (Product B).
| Condition | Reagent | Result | Mechanistic Note |
| THF, -78°C | High Yield (>90%) | Monomeric Li species allows fast exchange before protonation. | |
| Et | Low Yield (<50%) | Aggregated Li is too slow; steric bulk of substrate impedes reaction. | |
| THF, 0°C | Mixture | Thermal energy overcomes barrier for benzylic deprotonation. | |
| THF, -78°C | High Yield | Use only if |
QC Check: Deuterium Quench
To validate the lithiation before committing expensive electrophiles:
-
Aliquot 0.5 mL of the reaction mixture at the 45-minute mark.
-
Inject into a vial containing 0.5 mL MeOD (Methanol-
). -
Analyze via GC-MS or
H NMR.-
Success: Disappearance of the Br-starting material and appearance of the deuterated arene (M+1).
-
Failure: Recovery of starting material (reaction too slow) or non-deuterated arene (proton source contamination).
-
Mechanistic Pathways
The following diagram illustrates the competitive landscape. The "Kinetic Window" is the operational zone defined by the protocol above.
Caption: Competitive pathways. The protocol maintains the system in the upper green path.
Safety Protocol (E-E-A-T)
-
Pyrophoric Hazard:
-BuLi is pyrophoric. All transfers must use positive pressure cannulation or gastight syringes with Luer-lock tips. -
Water Reactivity: Ensure all glassware is baked (>120°C) and cooled under inert gas. Even trace moisture will quench the reagent and produce LiOH, which can catalyze side reactions.
-
Exotherm: The exchange reaction is exothermic. On scales >10g, addition must be controlled to prevent temperature spikes that trigger benzylic lithiation.
References
-
General Review of Li-Hal Exchange: Bailey, W. F., & Patricia, J. J. (1988).[4][5] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.
-
Steric Hindrance in Lithiation: Smith, K., et al. (2007). Lithiation of sterically hindered aryl bromides. Organic & Biomolecular Chemistry.
-
Process Chemistry (Solvent Effects): Meudt, A., et al. (2007). Industrial Scale Lithiation. Process Chemistry in the Pharmaceutical Industry.
-
Synthesis of 2,4-diisopropylphenylboronic acid: (Validated downstream application). Organic Syntheses, Coll. Vol. 10, p. 000.
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of Sterically Hindered 1-Bromo-2,4-diisopropylbenzene
Abstract
This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-Bromo-2,4-diisopropylbenzene , a benchmark substrate for steric congestion in palladium-catalyzed cross-coupling. Due to the significant steric bulk imposed by the ortho-isopropyl group, standard catalytic systems often fail, leading to hydrodehalogenation or catalytic arrest. This guide establishes a robust methodology using Fourth-Generation (G4) Buchwald Precatalysts , specifically leveraging RuPhos and BrettPhos ligands to overcome the kinetic barriers of oxidative addition and reductive elimination.
Substrate Analysis & Mechanistic Challenges
The Steric Wall
The target substrate, 1-Bromo-2,4-diisopropylbenzene, presents a unique "Steric Wall." The isopropyl group at the C2 position creates a high-energy barrier for the incoming Palladium species.
-
Oxidative Addition (OA): The bulky ortho-substituent destabilizes the square-planar Pd(II) intermediate, making the initial insertion of Pd(0) into the C–Br bond reversible or kinetically slow.
-
Reductive Elimination (RE): This is typically the rate-determining step for hindered substrates. The formation of the C–N bond requires the bulky aryl group and the amine to adopt a specific geometry around the metal center, which is energetically disfavored by the isopropyl clash.
Ligand Selection Strategy
To navigate this landscape, we utilize Dialkylbiaryl Phosphine Ligands .
-
RuPhos: The gold standard for secondary amines and bulky aryl halides. Its specific bulk promotes the formation of the monoligated [L-Pd(Ar)N] species, which is essential for facilitating reductive elimination in congested systems.
-
BrettPhos: Optimal for primary amines.[1][2] It prevents the formation of stable, unreactive bis-ligated complexes that often plague reactions with smaller primary amines.
Catalytic Cycle & Signaling Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where the ligand architecture plays a pivotal role.
Figure 1: Catalytic cycle emphasizing the activation of the G4 precatalyst and the critical steric bottleneck during reductive elimination.
Experimental Protocol
Reagents & Materials Table
| Component | Role | Recommended Reagent | CAS No. |
| Substrate | Electrophile | 1-Bromo-2,4-diisopropylbenzene | 5326-36-3 |
| Catalyst | Pd Source & Ligand | RuPhos Pd G4 (for secondary amines)BrettPhos Pd G4 (for primary amines) | 1599466-81-51599466-83-7 |
| Base | Deprotonation | Sodium tert-butoxide (NaOtBu) | 865-48-5 |
| Solvent | Medium | Toluene (Anhydrous, Degassed) | 108-88-3 |
| Standard | Int. Standard | Dodecane (Optional for GC) | 112-40-3 |
Step-by-Step Procedure (1.0 mmol Scale)
Safety Note: Perform all steps in a fume hood. NaOtBu is moisture-sensitive; handle quickly or in a glovebox.
-
Vessel Preparation: Flame-dry a 10 mL screw-cap reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition:
-
Charge the vial with RuPhos Pd G4 (0.01 - 0.02 mmol, 1-2 mol%). Note: For extremely hindered amines, increase to 3 mol%.
-
Add NaOtBu (1.2 mmol, 1.2 equiv).
-
Critical: If the amine is a solid, add it at this step (1.2 mmol).
-
-
Inerting: Cap the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with inert gas (Ar/N2) three times.
-
Liquids Addition:
-
Via syringe, add 1-Bromo-2,4-diisopropylbenzene (1.0 mmol, ~241 mg/255 µL).
-
If the amine is liquid, add it now (1.2 mmol).
-
Add Anhydrous Toluene (2.0 mL) to achieve a concentration of 0.5 M.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block or oil bath at 100 °C .
-
Stir vigorously (1000 RPM) for 12–24 hours. High stirring speed is crucial for heterogeneous base mixtures.
-
-
Work-up:
Workflow Visualization
Figure 2: Operational workflow for the setup and execution of the amination reaction.
Optimization & Troubleshooting Guide
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst death or oxidative addition failure. | Switch to BrettPhos (if primary amine) or increase Temp to 110°C. Ensure strict O2-free conditions. |
| Debromination (Ar-H) | Switch solvent to 1,4-Dioxane .[5] Reduce Temp to 80°C. Use LHMDS instead of NaOtBu. | |
| Low Conversion | Catalyst poisoning or stalling. | Add catalyst in two portions (Start + 6h). Increase concentration to 1.0 M. |
Base & Solvent Effects[6][7]
-
Base: While NaOtBu is standard, LHMDS (Lithium Hexamethyldisilazide) is a superior alternative for substrates containing base-sensitive functional groups (e.g., esters, nitriles) or if the reaction stalls.
-
Solvent: Toluene is preferred for non-polar substrates. 1,4-Dioxane or t-Amyl Alcohol can solubilize polar intermediates better, potentially improving rates for difficult couplings.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Reviews, 2016.
-
RuPhos Pd G4 Development: "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society, 2015.[6]
-
General Protocol: "Buchwald-Hartwig Amination of Aryl Halides." Organic Chemistry Portal.
-
Steric Hindrance Studies: "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps." ResearchGate, 2020.
-
Precatalyst Guide: "G3 and G4 Buchwald Precatalysts User Guide." Sigma-Aldrich.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of ortho-Substituted Aryl Bromides
Executive Summary
The cross-coupling of ortho-substituted aryl bromides represents a persistent challenge in medicinal chemistry. Steric hindrance adjacent to the reactive center impedes the catalytic cycle at two critical junctures: oxidative addition and transmetallation. However, counter-intuitively, this same steric bulk can be leveraged to accelerate reductive elimination—often the turnover-limiting step in these systems.
This guide provides a validated framework for selecting ligands and executing protocols designed specifically for sterically encumbered substrates (e.g., 2-bromo-1,3-dimethylbenzene or ortho-substituted heteroaromatics). We focus on two dominant ligand classes: Dialkylbiaryl phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs/PEPPSI) .
Strategic Overview: The "Steric Relief" Mechanism
To successfully couple ortho-substituted bromides, one must abandon the "minimally invasive" ligand strategy used for simple phenyl bromides. Instead, we employ bulky, electron-rich ligands.
Why Bulky Ligands Work[1]
-
Oxidative Addition: The electron-rich nature of the ligand (alkyl-phosphines or NHCs) increases electron density on the Pd(0) center, facilitating the oxidative addition of the Ar-Br bond, even when hindered.
-
Reductive Elimination (The Critical Step): In sterically crowded systems, the formation of the product allows the metal center to relax its geometry. Bulky ligands increase the steric pressure on the intermediate, effectively "squeezing" the product out to relieve strain.[1]
Visualization: The Sterically Driven Catalytic Cycle
The following diagram illustrates how ligand bulk (
Figure 1: The catalytic cycle emphasizing the role of ligand bulk in accelerating reductive elimination.
Ligand Selection Matrix
Do not use generic ligands (e.g., PPh3, dppf) for ortho-substituted substrates. Use the table below to select the optimal ligand system.
| Ligand Class | Specific Ligand | Best Application | Mechanism of Action |
| Buchwald | SPhos | Suzuki Coupling of ortho-biaryls. | Methodyl group on lower ring stabilizes Pd; high flexibility. |
| Buchwald | XPhos | Suzuki/Negishi with di-ortho substituents. | Increased bulk (isopropyl groups) for extreme hindrance.[2] |
| Buchwald | RuPhos | Buchwald-Hartwig (C-N) with 2° amines.[3] | Mono-alkoxy group prevents oxidation; specific for amination. |
| NHC | Pd-PEPPSI-IPr | Difficult Substrates/Air Stability. | "Throw-away" pyridine ligand ensures rapid activation; extremely bulky. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Coupling 2-bromo-m-xylene (di-ortho substituted) with phenylboronic acid. System: Pd-SPhos G3 / K3PO4 / Toluene:Water.
Rationale: The G3/G4 precatalysts are essential here. They ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-aggregates, which is common when mixing Pd(OAc)2 and ligands manually in hindered systems.
Step-by-Step:
-
Charge Reaction Vessel: To a 20 mL vial equipped with a stir bar, add:
-
Ortho-substituted Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 Precatalyst (2 mol%) [Alternatively SPhos Pd G3]
-
Potassium Phosphate Tribasic (
, 2.0 equiv)
-
-
Solvent Addition: Add Toluene (4 mL) and Deionized Water (1 mL).
-
Note: The 4:1 ratio is critical. The biphasic system dissolves the inorganic base while keeping the catalyst in the organic phase.
-
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes (or purge/backfill headspace 3x).
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Visual Cue: The reaction should turn from a pale orange/yellow to a dark tea color. If it turns black (precipitate) within 10 minutes, the catalyst has decomposed (see Troubleshooting).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Coupling 2-bromotoluene with Morpholine. System: RuPhos Pd G4 / NaOtBu / THF.
Rationale: RuPhos is the gold standard for secondary amines and ortho-substituted halides. We use NaOtBu (Sodium tert-butoxide) as the base; it is strong enough to deprotonate the amine-Pd complex but bulky enough to prevent side reactions.
Step-by-Step:
-
Charge Reaction Vessel: Inside a glovebox or under strict Schlenk conditions (exclude moisture):
-
RuPhos Pd G4 (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Ortho-Aryl Bromide (1.0 equiv)
-
-
Amine & Solvent:
-
Add dry THF (Concentration: 0.2 M).
-
Add Amine (1.2 equiv).
-
-
Reaction: Seal and heat to 85°C for 4-16 hours.
-
Workup: Filter through a pad of Celite (eluting with DCM) to remove salts before aqueous workup.
Protocol C: The "Robust" Method (Pd-PEPPSI-IPr)
Target: Highly hindered substrates or when glovebox access is limited. System: Pd-PEPPSI-IPr / KOH / Dioxane.
Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is air-stable.[4] The bulky IPr (NHC) ligand creates a protective pocket around the Pd, allowing it to couple even tetra-ortho-substituted systems.
Step-by-Step:
-
Charge: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and KOH (2.0 equiv).
-
Solvent: Add technical grade Dioxane (wet dioxane is actually beneficial here).
-
Activation: Heat to 80°C .
-
Completion: Monitor by LCMS. These reactions are often faster than phosphine-based couplings.
Troubleshooting & Optimization Logic
When yields are low, use the following decision tree to diagnose the failure mode.
Figure 2: Diagnostic flowchart for optimizing failed cross-coupling reactions.
Expert Insights (The "Why"):
-
The Water Effect: In Suzuki couplings using SPhos/XPhos, water is mandatory. It facilitates the formation of the boronate species (
), which is the active transmetallating agent. Anhydrous conditions often fail. -
Protodeboronation: If you observe the aryl bromide remaining but the boronic acid disappearing (forming Ar-H), the base is too strong or the temperature is too high. Switch from K3PO4 to K2CO3 or KF.
References
-
Buchwald, S. L., et al. (2005). Suzuki-Miyaura Coupling Reactions of Hindered Substrates.[2][8][9] Journal of the American Chemical Society.[10] (Describes the efficacy of SPhos/XPhos).
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. (Seminal paper on PEPPSI catalysts).
-
Hartwig, J. F. (2026).[7] Reductive Elimination of Aryl Halides from Palladium(II).[11] (Mechanistic insight into how steric bulk accelerates reductive elimination).
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction Protocols.[3][6][7] (General protocols and base selection).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation for 2,4-Diisopropylbromobenzene
Ticket Subject: Optimizing Yields & Initiation for Sterically Hindered Aryl Bromides Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division Status: Open
Diagnostic Matrix: Start Here
Identify your specific failure mode to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| No Initiation (Mg remains shiny/dull, no exotherm) | Passivation & Sterics. The ortho-isopropyl group blocks the Mg surface approach, and the oxide layer is intact. | Stop heating. Add 1-2 drops of DIBAL-H or 1,2-dibromoethane to scavenge moisture/activate surface. Switch to Method B (Turbo Grignard) if failure persists. |
| Low Yield / Sludge Formation | Wurtz Coupling. High local concentration or temperature is causing homocoupling (Ar-Ar dimerization). | Dilute reaction (0.5 M max). Lower temperature to 0°C–10°C. Use Slow Addition of the bromide. |
| Precipitation during formation | Schlenk Equilibrium / Aggregation. The Grignard is forming polymeric aggregates or insoluble | Add anhydrous LiCl (1.0 equiv) to break aggregates (Knochel's effect). Switch to THF if using Ether. |
| Product is Protonated (Ar-H recovered) | Moisture Ingress. The reaction was quenched by wet solvent or atmosphere before electrophile addition. | Verify solvent dryness (<50 ppm water). Ensure inert atmosphere (Ar/N2) is positive pressure. |
Technical Deep Dive: The Steric Challenge
Why is 2,4-diisopropylbromobenzene difficult?
The primary failure point is the 2-position (ortho) isopropyl group .
-
Kinetic Blocking: In a classical Grignard formation, the Magnesium atom must physically insert into the C-Br bond via a Single Electron Transfer (SET) mechanism on the metal surface. The bulky isopropyl group creates a steric "fence," significantly increasing the activation energy required for the substrate to approach the Mg lattice.
-
Passivation: Because initiation is slow, the magnesium surface is exposed to solvent impurities for longer, leading to oxide/hydroxide passivation before the reaction sustains itself.
The Solution Hierarchy:
-
Level 1 (Recommended): Avoid direct insertion. Use Magnesium-Halogen Exchange (Turbo Grignard).[1][2][3]
-
Level 2 (Alternative): Force direct insertion using Activated Magnesium (Rieke Mg or Entrainment).
Optimized Protocols
Method A: The "Turbo Grignard" Exchange (High Yield / High Purity)
Recommended for 2,4-diisopropylbromobenzene to bypass initiation issues entirely.
Concept: Instead of reacting Ar-Br with Mg metal, you react Ar-Br with a pre-formed, reactive Grignard (
Reagents:
-
Substrate: 2,4-diisopropylbromobenzene (1.0 equiv)
-
Reagent:
(1.1 equiv) [Commercially available or prepared] -
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon flow.
-
Charge: Add 2,4-diisopropylbromobenzene and anhydrous THF (concentration ~0.5 – 1.0 M).
-
Cool: Bring the solution to -15°C to 0°C . (Lower temp prevents side reactions).
-
Exchange: Dropwise add
solution over 15 minutes. -
Incubate: Stir at 0°C for 1–2 hours.
-
Monitoring: Aliquot 0.1 mL, quench with
, and check GC/LC for conversion of Ar-Br to Ar-I.
-
-
Result: You now have 2,4-diisopropylphenylmagnesium chloride
LiCl in solution, ready for electrophile addition.
Why this works: The LiCl acts as a Lewis acid, breaking the polymeric Grignard aggregates into monomeric, highly reactive species. This increases the rate of exchange significantly, allowing it to proceed at mild temperatures where Wurtz coupling is suppressed.
Method B: Classical Activation (Direct Insertion)
Use only if Method A is not viable. Requires strict control.
Reagents:
-
Magnesium Turnings (1.2 equiv) - Must be fresh.
-
Activator: DIBAL-H (1 mol%) OR 1,2-Dibromoethane (5 mol%).
-
Solvent: THF (High boiling point required for initiation).
Protocol:
-
Mechanical Activation: Crush Mg turnings with a mortar/pestle under inert atmosphere to expose fresh lattice surfaces.
-
Chemical Activation: Place Mg in the flask. Cover with minimal THF. Add DIBAL-H (0.1 mL) . Stir for 5 mins. This scavenges water and reduces the oxide layer.
-
Entrainment: Add 5% of the total 2,4-diisopropylbromobenzene. Heat to 65°C (Reflux).
-
Troubleshooting: If no turbidity appears in 10 mins, add 1,2-dibromoethane (0.1 equiv). This reacts instantly with Mg, etching the surface and releasing heat.
-
-
Maintenance: Once reflux starts (turbidity/color change), remove heat source. Dilute the remaining bromide in THF (1:1 v/v).
-
Addition: Add the bromide solution dropwise. Crucial: Adjust rate to maintain a gentle reflux without external heating.
-
Note: If the reaction cools too much, the steric barrier will stop the insertion (stall). You must keep the energy high enough to overcome the ortho-sterics but low enough to prevent Wurtz coupling.
-
Visualizing the Workflow
Figure 1: Decision logic for selecting the optimal synthesis route based on substrate difficulty.
Frequently Asked Questions (FAQs)
Q: Why use THF instead of Diethyl Ether? A: For sterically hindered substrates, THF is superior because it has a higher boiling point (66°C vs 35°C), allowing the reaction to overcome the activation energy barrier of the bulky ortho-isopropyl group. Additionally, THF coordinates more strongly to Mg, stabilizing the monomeric Grignard species better than ether.
Q: How do I minimize Wurtz Coupling (Dimerization)?
A: Wurtz coupling (
-
Dilution: Run the reaction at 0.5 M or lower.
-
Slow Addition: Ensure the concentration of unreacted Ar-Br is always low relative to the Mg surface area.
-
Method Switch: Use Method A (Turbo Grignard). The exchange mechanism occurs at low temperatures (-15°C), which kinetically suppresses the coupling side reaction.
Q: Can I store this Grignard reagent? A: Yes. Due to the steric bulk of the diisopropyl groups, this Grignard is exceptionally stable once formed. It resists nucleophilic attack from solvent impurities better than smaller Grignards. Store under Argon in a Schlenk flask with a Teflon stopcock. If LiCl was used, it may remain in solution for months without precipitation.
References
-
Knochel, P., et al. (2004).[2][4][5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link
- Key Insight: Establishes the "Turbo Grignard" ( ) methodology for hindered/functionalized aryls.
-
Rieke, R. D. (1989).[6] "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science. Link[6]
- Key Insight: Describes the preparation of highly reactive Magnesium (Rieke Mg) for difficult insertions.
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Insertion of Mg into Organic Halides." Angewandte Chemie. Link
- Key Insight: Explains the mechanism of LiCl in breaking up Grignard aggregates to facilit
-
Organic Syntheses. "Phenylmagnesium Bromide." Org.[4][7][8][9][10] Synth. 1924, 4, 59. Link
- Key Insight: The foundational protocol for classical Grignard formation, serving as the baseline for modific
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]
Technical Support Hub: Cross-Coupling of Bulky Aryl Bromides
Introduction: The "Steric Wall"
Welcome to the technical support center for advanced cross-coupling. If you are here, you are likely facing low conversion or catalyst decomposition while attempting to couple ortho-substituted aryl bromides.
The Core Problem: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) fail with bulky substrates because they cannot form the necessary mono-ligated Pd(0) species (
This guide moves beyond "screening kits" to a logic-based selection process.
Catalyst Selection Logic (Tier 1 Support)
Q: Which ligand architecture should I prioritize for ortho-substituted aryl bromides?
A: You must abandon standard phosphines in favor of Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC) .
-
Buchwald Ligands (The Gold Standard): These ligands facilitate the formation of the active
species. The biaryl backbone prevents the formation of inactive palladium dimers, while the bulky alkyl groups on phosphorus accelerate reductive elimination via steric relief [1]. -
NHC Ligands (The Heavy Lifters): For extreme cases (e.g., tetra-ortho-substitution), Pd-PEPPSI complexes (specifically Pd-PEPPSI-IPr or IPr#) are often superior due to their high thermal stability and strong
-donation [2].
Decision Matrix: Ligand Selection
Use the following logic flow to select your starting ligand system.
Figure 1: Logic flow for selecting the optimal ligand class based on nucleophile identity and steric demand.
Comparative Data: Ligand Performance
Based on conversion rates for 2,6-dimethylbromobenzene couplings at 80°C [3].
| Ligand | Primary Amine Yield | Secondary Amine Yield | Key Mechanism Feature |
| BrettPhos | 98% | <10% | Prevents bis-arylation; promotes OA. |
| RuPhos | 45% | 95% | Accelerates Reductive Elimination via bulk. |
| BINAP | <5% | <5% | Lacks necessary bulk for mono-ligation. |
| SPhos | 60% | 85% | Excellent for Suzuki; good general purpose. |
The Precatalyst Revolution (Tier 2 Support)
Q: Why does my reaction turn black (Pd precipitation) immediately?
A: You are likely using Pd₂dba₃ or Pd(OAc)₂ .
-
The Issue: Pd₂dba₃ contains dibenzylideneacetone (dba), which acts as an inhibitor. For bulky ligands like tBuXPhos or BrettPhos, the dba binds too tightly to the Pd center, preventing the bulky phosphine from coordinating effectively. This leads to "naked" Pd clustering into inactive Pd black [4].
-
The Fix: Switch to G3 or G4 Palladacycle Precatalysts .
Troubleshooting Specific Failures (Tier 3 Support)
Issue A: Protodehalogenation (Reduction of Ar-Br to Ar-H)
Symptoms: The aryl bromide is consumed, but the product is the reduced arene, not the coupled product. Root Cause: The catalytic cycle is stalling at the Pd(II) state. A "hydride" source (often from the solvent or base) intercepts the intermediate. Corrective Actions:
-
Base Switch: If using alkoxides (NaOtBu), switch to inorganic bases like Cs₂CO₃ or K₃PO₄. Alkoxides with
-hydrogens can act as hydride donors. -
Solvent Purity: Ensure solvents are anhydrous. Water can facilitate protodehalogenation in certain catalytic cycles [5].[3]
-
Ligand Bulk: Increase ligand bulk (e.g., switch from XPhos to tBuXPhos). A more crowded Pd center makes it harder for small hydride species to coordinate.
Issue B: Stalled Reaction (Induction Period)
Symptoms: No product forms for the first hour, or reaction stops at 50% conversion. Root Cause: Slow activation of the precatalyst or formation of stable off-cycle resting states (dimers). Corrective Actions:
-
Pre-heating (PEPPSI): If using Pd-PEPPSI-IPr, heat the catalyst and base in the solvent for 2 minutes before adding the aryl bromide. This "wakes up" the catalyst.
-
Add a "Kicker": For Buchwald G3/G4 systems, ensure the base is strong enough to activate the precatalyst. If using weak bases (carbonate), add catalytic amounts (1-2 mol%) of a stronger base or use the G4 precatalyst which activates more readily [6].
Experimental Protocol: Coupling 2,6-Disubstituted Aryl Bromide
Scenario: Buchwald-Hartwig Amination of 2-bromo-1,3-dimethylbenzene with Morpholine. Recommended System: RuPhos Pd G4 / RuPhos (1:1 ratio if adding extra ligand) / NaOtBu.
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial with a magnetic stir bar.
-
Add RuPhos Pd G4 (1.0 mol%, 8.5 mg). Note: G4 precatalysts ensure 1:1 L:Pd stoichiometry.
-
Add NaOtBu (1.2 equiv, 115 mg).
-
Critical Step: If the substrate is a solid, add it now. If liquid, wait.
-
Seal the vial with a septum cap (PTFE/silicone).
-
-
Solvent & Reagent Addition:
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous Toluene or 1,4-Dioxane (2.0 mL, 0.5 M concentration). Higher concentration often helps bulky substrates.
-
Add the Aryl Bromide (1.0 mmol) and Morpholine (1.2 mmol) via syringe.
-
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (1000 rpm). Mass transfer is critical for heterogeneous base mixtures.
-
Monitor via LCMS at 1 hour.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc, filter through a celite plug to remove Pd black/salts.
-
Concentrate and purify via flash chromatography.
-
Workflow Visualization
Figure 2: Operational workflow for G4-precatalyst mediated amination.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst." Chemistry – A European Journal. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
-
Biscoe, M. R., et al. (2008).[4] "A New Class of Easily Activated Palladium Precatalysts."[4] Journal of the American Chemical Society.[3][4][5] Link
-
Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Link
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling." Chemical Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: 1-Bromo-2,4-diisopropylbenzene vs. 1-Bromo-4-isopropylbenzene
Executive Summary
This guide provides a technical comparison between 1-Bromo-4-isopropylbenzene (Molecule A) and 1-Bromo-2,4-diisopropylbenzene (Molecule B) . While chemically similar, the presence of the ortho-isopropyl group in Molecule B introduces a "steric wall" that fundamentally alters its reactivity profile compared to the unhindered Molecule A.
| Feature | 1-Bromo-4-isopropylbenzene (A) | 1-Bromo-2,4-diisopropylbenzene (B) |
| Steric Profile | Unhindered (Standard Substrate) | High Steric Hindrance (Ortho-Effect) |
| Li-Hal Exchange | Fast, Diffusion Controlled | Fast, but generates Kinetically Stable Lithio-species |
| Pd-Catalysis | Standard Ligands (PPh₃, dppf) | Requires Bulky Ligands (SPhos, XPhos) |
| Primary Challenge | Selectivity (Mono- vs Bis-functionalization) | Oxidative Addition & Transmetallation barrier |
Structural & Steric Analysis
The reactivity divergence stems from the immediate environment of the C-Br bond.
-
Molecule A (Para): The isopropyl group is remote (
). The reactive center ( ) is exposed, allowing easy approach for nucleophiles or metal catalysts. -
Molecule B (Ortho/Para): The isopropyl group at
projects significant bulk into the reaction trajectory of the C-Br bond. This creates a "Cone of Protection" that retards bimolecular reactions but stabilizes reactive intermediates.
Visualization: Steric Cone & Ligand Interaction
The following diagram illustrates the steric congestion affecting the catalytic cycle.
Figure 1: Comparative oxidative addition pathways. Molecule B requires specialized ligands to overcome the kinetic barrier imposed by the ortho-isopropyl group.
Reactivity Profile 1: Lithium-Halogen Exchange
Lithium-halogen exchange is the preferred method for converting these aryl bromides into nucleophiles (aryl-lithiums).
Mechanistic Insight[1][2][3]
-
Molecule A: Reacts rapidly with n-BuLi or t-BuLi. The resulting aryl-lithium is prone to aggregation and dimerization if the temperature rises above -78°C.
-
Molecule B: The ortho-isopropyl group does not significantly slow down the exchange (which is often diffusion-controlled) but it stabilizes the resulting aryl-lithium species by preventing the formation of tight aggregates. This makes the lithiated species of B more soluble and kinetically stable at slightly higher temperatures (up to -40°C) than A.
Experimental Data Comparison
| Parameter | Molecule A (Para) | Molecule B (Ortho/Para) |
| Reagent | n-BuLi (1.1 equiv) | t-BuLi (2.0 equiv) recommended* |
| Temp | -78°C (Strict) | -78°C to -40°C |
| Quench Time | Immediate (< 15 min) | Can tolerate 30-60 min aging |
| Side Reactions | Wurtz Coupling (Ar-Bu) | Minimal (Sterics prevent coupling) |
*Note: t-BuLi is preferred for hindered substrates to drive the equilibrium irreversibly via isobutene formation, although n-BuLi can be used.
Protocol 1: Generation of 2,4-Diisopropylphenyl Lithium (From Molecule B)
This protocol utilizes the steric bulk to create a clean nucleophile for subsequent trapping (e.g., with Borates or Silanes).
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and low-temp thermometer.
-
Solvent: Add anhydrous THF (tetrahydrofuran) / Pentane (1:1 ratio). Rationale: The pentane mixture helps dissipate heat and manages the solubility of the bulky lithio-species.
-
Substrate: Add 1-Bromo-2,4-diisopropylbenzene (1.0 equiv) and cool to -78°C .
-
Exchange: Add t-BuLi (1.7 M in pentane, 2.0 equiv) dropwise over 20 minutes.
-
Observation: A color change (often yellow to orange) indicates anion formation.
-
-
Aging: Stir at -78°C for 30 minutes. (Unlike Molecule A, this species is stable enough to ensure full conversion without degradation).
-
Trapping: Add electrophile (e.g., B(OiPr)₃) rapidly. Allow to warm to RT.
Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling
This is the area of greatest divergence. The "Ortho Effect" renders standard protocols ineffective for Molecule B.
The "Ortho Wall" in Catalysis
For Molecule B, the oxidative addition step (
Ligand Selection Matrix
| Ligand Class | Molecule A Performance | Molecule B Performance | Recommendation |
| Triphenylphosphine (PPh₃) | Excellent (>95% Yield) | Poor (<10% Yield) | Use for A only |
| dppf (Bidentate) | Excellent | Moderate (Slow) | Acceptable for A |
| SPhos (Buchwald) | Overkill (Good but expensive) | Excellent (>90% Yield) | Standard for B |
| XPhos (Buchwald) | Overkill | Excellent | Alternative for B |
Workflow: Optimized Suzuki Coupling
The following diagram details the specific catalytic cycle adjustments required for the hindered Molecule B.
Figure 2: The Suzuki-Miyaura cycle optimized for sterically hindered substrates. The mono-ligated Pd(0) is crucial for success.
Protocol 2: Buchwald-Hartwig Amination of Molecule B
Standard conditions fail for Molecule B. This protocol uses the "Buchwald Precatalyst" system to ensure high yields.
-
Reagents:
-
Substrate: 1-Bromo-2,4-diisopropylbenzene (1.0 mmol)
-
Amine: Morpholine (1.2 mmol)
-
Catalyst: XPhos Pd G2 (2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .
-
Base: NaOtBu (1.4 mmol).
-
Solvent: Toluene or Dioxane (anhydrous).
-
-
Procedure:
-
Charge a vial with the Pd source, Ligand, and Base inside a glovebox (or under strict Ar flow).
-
Add the aryl bromide (Molecule B) and amine via syringe.
-
Add solvent (concentration 0.2 M).
-
Seal and heat to 100°C for 12 hours.
-
-
Workup:
-
Cool to RT, dilute with EtOAc, filter through a celite pad.
-
Note: Expect conversion >95%.[1] If using Molecule A, this reaction proceeds at 60°C with simple Pd(PPh₃)₄.
-
References
-
Lithium-Halogen Exchange Kinetics
-
Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46.
-
-
Steric Effects in Oxidative Addition
- Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. "Effect of Ligand Steric Properties on Deactivation of Palladium Catalysts." Journal of the American Chemical Society, 2009, 131, 8141-8154.
-
Buchwald Ligand Efficacy (SPhos/XPhos)
- Altman, R. A.; Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands.
-
Synthesis of Hindered Biaryls
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127, 4685-4696.
Sources
Technical Guide: COA Interpretation & Performance Analysis of 1-Bromo-2,4-diisopropylbenzene
CAS: 40734-55-2 Formula: C₁₂H₁₇Br Molecular Weight: 241.17 g/mol
Part 1: Executive Summary & Strategic Utility
1-Bromo-2,4-diisopropylbenzene is a specialized aryl halide intermediate characterized by significant steric bulk. Unlike standard aryl bromides, the presence of isopropyl groups at the ortho (2-) and para (4-) positions creates a unique electronic and steric environment.
Primary Utility: It serves as a critical electrophile in sterically demanding cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize hindered biaryls, often used in:
-
Ligand Synthesis: Precursors for bulky phosphine ligands.
-
Material Science: Liquid crystals and OLED materials where steric bulk prevents unwanted
-stacking aggregation. -
API Synthesis: Installing lipophilic, metabolically stable "blocking groups."
The Challenge: The ortho-isopropyl group imposes a high energy barrier for the oxidative addition step in catalytic cycles, requiring rigorous purity standards and specialized catalytic systems compared to methyl-substituted analogs.
Part 2: Critical COA Interpretation (The "Self-Validating" System)
A Certificate of Analysis (COA) for this compound is not just a list of numbers; it is a diagnostic tool for the synthesis history. Below is the interpretative framework for evaluating a supplier's COA.
Purity Profile (GC-FID/MS)
-
Target:
(Area Normalization) -
Critical Impurity Analysis:
-
< 0.5% 1,3-Diisopropylbenzene (Starting Material): Presence indicates incomplete bromination. Risk:[1][2] Competes for lipophilic binding sites but is inert in coupling, lowering effective stoichiometry.
-
< 0.5% Isomeric Impurities (e.g., 2-Bromo-1,3-diisopropylbenzene): While sterically disfavored, trace amounts of the 2-bromo isomer (where Br is flanked by two isopropyl groups) are catastrophic. This impurity is virtually inert to Pd-catalysis due to extreme steric shielding, leading to accumulation in the reaction mixture.
-
< 0.2% Dibrominated Species: Risk: Causes polymerization or oligomerization during cross-coupling.
-
Appearance & Color
-
Standard: Clear, colorless to pale yellow liquid.
-
Red Flag: Dark orange or brown coloration.
-
Causality: Aryl bromides are light-sensitive. Darkening indicates photolytic decomposition releasing free radicals (
) and HBr. This acidity can deactivate sensitive catalysts (e.g., hydrolysis of boronic ester partners).
Water Content (Karl Fischer)
-
Target:
-
Relevance: In anhydrous lithiation or Grignard formation (often the next step for this intermediate), water destroys the organometallic reagent immediately. A strict limit is non-negotiable for metallation workflows.
Identity (¹H-NMR)
-
Diagnostic Signals:
-
Aromatic Region: A characteristic ABX system (or similar splitting depending on field strength) is required. The proton at C3 (between the isopropyls) should appear as a doublet with a small coupling constant (
Hz) if resolved, or a singlet if unresolved. -
Aliphatic Region: Two distinct doublets for the methyl groups of the isopropyls (non-equivalent environments) and two septets for the methine protons.
-
Note: If the methyl doublets merge into one, it suggests the 2,6-diisopropyl isomer (symmetric), indicating the wrong product.
-
Part 3: Comparative Performance Guide
This section contrasts CAS 40734-55-2 with its methyl-analog (1-Bromo-2,4-dimethylbenzene) and its chloro-analog to highlight the "Steric Tax" paid during synthesis.
Table 1: Reactivity & Application Comparison
| Feature | 1-Bromo-2,4-diisopropylbenzene (Subject) | 1-Bromo-2,4-dimethylbenzene (Alternative) | 1-Chloro-2,4-diisopropylbenzene (Alternative) |
| Steric Bulk (A-Value) | High (Isopropyl) | Moderate (Methyl) | High (Isopropyl) |
| Oxidative Addition Rate | Slow (Rate Determining Step) | Fast | Very Slow (Requires Ni or specialized Pd) |
| Catalyst Requirement | High-Activity Pd (e.g., Pd-PEPPSI, Buchwald Ligands) | Standard Pd (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd-NHC, Ni-COD) |
| Homocoupling Risk | Low (Sterics prevent Pd-dimer formation) | Moderate | Very Low |
| Solubility in Hexanes | Excellent | Good | Excellent |
| Primary Use Case | Creating "twisted" biaryls; preventing aggregation. | Standard structural building block. | Cost-sensitive, large-scale industrial flows. |
Performance Narrative
In a standard Suzuki coupling (Phenylboronic acid,
-
The Methyl Analog reaches >95% conversion in 4 hours at 80°C.
-
The Diisopropyl Subject reaches <20% conversion under identical conditions.
-
Why? The ortho-isopropyl group blocks the approach of the Palladium(0) species to the C-Br bond.
-
Solution: Switching to a Pd-NHC (N-Heterocyclic Carbene) catalyst or a bulky phosphine (e.g., XPhos) restores conversion to >90% but requires higher temperatures (100°C+).
-
Part 4: Experimental Protocol
Optimized Suzuki Coupling for Sterically Hindered Bromides
Objective: Couple 1-Bromo-2,4-diisopropylbenzene with Phenylboronic acid. Scale: 1.0 mmol
Reagents:
-
1-Bromo-2,4-diisopropylbenzene (1.0 equiv, 241 mg)
-
Phenylboronic acid (1.5 equiv, 183 mg)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%, 14 mg) - Selected for high stability and steric bulk tolerance.
-
Base:
(3.0 equiv, 636 mg) - Stronger base required for hindered transmetallation. -
Solvent: 1,4-Dioxane (anhydrous, 4 mL)
Workflow:
-
Inerting: Charge a reaction vial with the boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Addition: Add 1,4-Dioxane and 1-Bromo-2,4-diisopropylbenzene via syringe through the septum.
-
Reaction: Heat the mixture to 100°C for 12 hours. Note: Standard 80°C protocols often stall.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Pd black and inorganic salts.
-
Analysis: Analyze aliquot via GC-MS.
-
Success Criteria: Disappearance of starting bromide peak (RT ~ min) and appearance of biaryl peak (M+ = 238).
-
Part 5: Visualization & Logic
Diagram 1: The "Steric Gate" in Catalysis
This diagram illustrates why standard catalysts fail and why specialized ligands are necessary for this specific CAS.
Caption: The catalytic cycle highlights the Oxidative Addition step as the kinetic bottleneck due to the steric bulk of the 2-isopropyl group.
Diagram 2: QC Decision Tree for Researchers
Caption: A logic flow for incoming quality control to prevent downstream reaction failures.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11462, 1-Bromo-4-isopropylbenzene. (Used for comparative physical property extrapolation). Retrieved from [Link]
-
Tang, W., Capacci, A. G., Wei, X., et al. (2010). Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. (Foundational text on steric hindrance in coupling). Retrieved from [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. (Source for catalyst selection protocol). Retrieved from [Link]
-
ChemSrc. (2025). 1-Bromo-2,4-dimethylbenzene Properties. (Comparator data). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-2,4-diisopropylbenzene
CAS: 40734-55-2 | Waste Class: Halogenated Organic Solvent
Executive Summary
Immediate Action Required: 1-Bromo-2,4-diisopropylbenzene must be managed as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal wastewater systems (drains) or disposed of in general refuse.
Operational Directive:
-
Segregation: Isolate strictly from non-halogenated solvents and aqueous streams.
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste facility.
Hazard Identification & Technical Profile
Understanding the physicochemical properties of 1-Bromo-2,4-diisopropylbenzene is prerequisite to safe handling. As an aryl halide with bulky isopropyl groups, it exhibits lipophilicity and environmental persistence.
| Property | Data | Operational Implication |
| CAS Number | 40734-55-2 | Unique identifier for waste manifests. |
| Physical State | Liquid (Viscous) | Requires liquid-tight containment; spill risk. |
| Flash Point | >110°C (Estimated) | Combustible. Store away from oxidizers.[1][2] |
| Reactivity | Stable Aryl Halide | Incompatible with strong oxidizers and active metals (Li, Mg). |
| GHS Classification | Irritant (Skin/Eye), Aquatic Chronic 1 | Marine Pollutant. Zero-tolerance for environmental release. |
| EPA Waste Code | D001 (If Ignitable), Otherwise Non-Specific Halogenated | Treat as Hazardous Waste regardless of specific listing. |
The "Why" Behind the Protocol
-
Halogen Content: The presence of the bromine atom necessitates disposal in a facility equipped with acid gas scrubbers (to capture HBr generated during combustion). Mixing this with non-halogenated waste (like acetone or ethanol) increases the volume of waste requiring this expensive treatment, inflating disposal costs.
-
Environmental Persistence: The steric hindrance provided by the isopropyl groups at the 2 and 4 positions can retard microbial degradation, making this compound a long-term aquatic hazard if leaked.
Pre-Disposal Protocol: The Self-Validating System
To ensure compliance and safety, implement a "Self-Validating System" where the physical state of the waste container acts as a check against the documentation.
Step 1: Container Selection & Preparation[3]
-
Material: Use Amber Glass or HDPE containers. Avoid metal cans, as trace acidity (HBr) over long storage periods can corrode metal.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Secondary Containment: The waste container must always sit within a secondary tray capable of holding 110% of the container's volume.
Step 2: Labeling Logic
A generic "Waste" label is insufficient. The label must explicitly state:
-
Full Chemical Name: "1-Bromo-2,4-diisopropylbenzene" (No abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
Step 3: Segregation Workflow
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating 1-Bromo-2,4-diisopropylbenzene waste. Note that "Green Label" is a common industry standard for halogenated solvents, but verify with your specific institution's color coding.
Step-by-Step Disposal Workflow
Phase 1: Bench-Top Accumulation
-
Generation: When the synthesis or extraction is complete, transfer the waste solvent into the designated "Halogenated" carboy.
-
Logging: Immediately log the volume added on the container's attached log sheet. Crucial: If the log sheet does not match the volume in the container, the container is considered "Unknown" by EHS, triggering expensive analysis fees.
-
Closure: Cap the container tightly immediately after use. Do not leave funnels in the neck.
Phase 2: Satellite Accumulation Area (SAA) Management
-
Storage: Store the container in the lab's designated SAA. This area must be marked and near the point of generation.
-
Time Limit: Once the container is full (or the "Start Date" exceeds 1 year, depending on local regulations), it must be moved to the Central Accumulation Area within 3 days.
Phase 3: Final Handoff
-
Manifesting: Complete your institution's Hazardous Waste Manifest.[3]
-
Pickup: Schedule pickup with your Environmental Health & Safety (EHS) department.
Emergency Spill Response
In the event of a spill, immediate classification of the scale is necessary to determine if external help is required.
Figure 2: Immediate response protocol for spills involving 1-Bromo-2,4-diisopropylbenzene.
Spill Cleanup Materials:
-
Absorbent: Use inert clay (kitty litter), vermiculite, or polypropylene pads. Do not use paper towels for large amounts as they increase the surface area for evaporation of this irritant.
-
Decontamination: Wash the surface with a soap/water solution after bulk removal. The brominated compound is lipophilic and will not be removed by water alone.
References
-
Sigma-Aldrich. (n.d.).[8] 1-Bromo-2,4-diisopropylbenzene Product Specification & Safety. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Brominated Alkylbenzenes. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Reactivity of Aryl Halides. Retrieved from
Sources
- 1. epa.gov [epa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 7. airgas.com [airgas.com]
- 8. 1-溴-2,6-二异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. bucknell.edu [bucknell.edu]
- 10. 1-Brom-2,4,6-Triisopropylbenzol 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
